Acetyl hexapeptide 38 Acetate

Description

Contextualizing Bioactive Peptides in Biomedical and Translational Research

Bioactive peptides are specific protein fragments that exert beneficial physiological effects beyond their basic nutritional value. acs.org In recent decades, research into these peptides, often derived from food sources, has grown exponentially, revealing their potential as antihypertensive, anti-inflammatory, antidiabetic, and antioxidant agents. acs.orgnih.gov These compounds are of significant interest in biomedical and translational research because they offer a potential alternative to synthetic drugs, which can sometimes be associated with undesirable side effects. acs.org

The field of bioactive peptides represents a burgeoning area of scientific inquiry. acs.org Many of these peptides have been shown in laboratory and animal studies to possess a wide range of bioactivities, including antioxidant, antihypertensive, antidiabetic, and anti-inflammatory properties, highlighting their vast potential for preventing and mitigating chronic diseases. acs.org However, a significant challenge remains in translating these promising preclinical findings into clinical applications. nih.govacs.org A deeper understanding of their mechanisms of action and pharmacokinetics is necessary to facilitate their journey from basic research to potential therapeutic use. nih.gov

Historical Perspective on Peptide-Mediated Biological Modulation

The study of how peptides modulate biological functions has a rich history. An early landmark discovery occurred in 1931, when Ulf von Euler and John H. Gaddum identified Substance P, a peptide that caused intestinal contraction in tissue extracts. wikipedia.org This discovery opened the door to understanding that peptides could act as potent signaling molecules in the body. wikipedia.org

The history of peptide-based drug discovery began with the therapeutic use of natural hormones to treat diseases caused by their deficiency. nih.gov A prime example is the use of insulin (B600854) to regulate blood glucose in diabetic patients. nih.gov Over the 20th century, the field of peptide biology evolved significantly, with growing knowledge of neuropeptides, their physiological roles, and the receptors through which they act. nih.gov The development of technologies like solid-phase peptide synthesis (SPPS) revolutionized the ability of scientists to create and modify peptides, allowing for detailed investigation of their structure-activity relationships and the development of synthetic peptides with specific biological activities. nih.govnih.gov This has led to the rational design of peptides that can interact with, inhibit, or activate specific biological pathways, such as those involved in protein-protein interactions. nih.gov

Rationale for Investigating Acetyl Hexapeptide-38 Acetate (B1210297) in Biological Systems

Acetyl Hexapeptide-38 is a synthetically created peptide that has garnered scientific interest for its specific biological activity. chemicalbook.com The primary rationale for its investigation stems from its demonstrated ability to stimulate the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). chemicalbook.comchembk.comulprospector.com PGC-1α is a key regulator in cellular energy metabolism and plays a crucial role in adipogenesis—the process by which pre-adipocytes (immature fat cells) develop into mature adipocytes capable of storing lipids. chemicalbook.comhappi.com

By increasing the expression of PGC-1α, Acetyl Hexapeptide-38 promotes the rate of adipogenesis, leading to a greater accumulation of lipids within adipose tissue. chembk.commobelbiochem.com This mechanism suggests a potential to increase the volume of adipose tissue in specific, targeted areas. chembk.commobelbiochem.com Research has focused on its ability to promote collagen synthesis in the dermis and thicken subcutaneous fat, which activates skin repair mechanisms and improves tissue structure. medchemexpress.com This targeted biological action makes Acetyl Hexapeptide-38 a subject of investigation for applications where localized volume enhancement is desired. mobelbiochem.compersonalcaremagazine.com

Research Findings on Acetyl Hexapeptide-38's Biological Effects

| Experimental Model | Parameter Measured | Concentration | Result | Source |

| Human Preadipocytes | PGC-1α Expression | 0.5 mg/ml | 61.1% Increase | chembk.compersonalcaremagazine.com |

| Human Preadipocytes | Lipid Accumulation | 0.5 mg/ml | 32.4% Increase | chembk.comhappi.compersonalcaremagazine.com |

| Human Preadipocytes | PGC-1α Expression | 0.1 mg/ml | 25.6% Increase | personalcaremagazine.com |

| Human Preadipocytes | Lipid Accumulation | 0.1 mg/ml | 27.9% Increase | personalcaremagazine.com |

| In vivo (Human) | Breast Volume Increase vs. Placebo | 2% Cream | 30-fold higher | happi.compersonalcaremagazine.com |

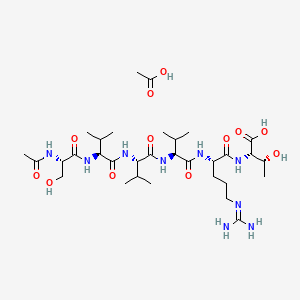

Structure

2D Structure

Properties

Molecular Formula |

C32H59N9O12 |

|---|---|

Molecular Weight |

761.9 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid;acetic acid |

InChI |

InChI=1S/C30H55N9O10.C2H4O2/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42;1-2(3)4/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33);1H3,(H,3,4)/t16-,18+,19+,20+,21+,22+,23+;/m1./s1 |

InChI Key |

BNIGJPXTYOMANJ-VPIDPRQISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O.CC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |

Origin of Product |

United States |

Elucidating the Molecular Mechanisms of Acetyl Hexapeptide 38 Acetate

Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha (PGC-1α) Expression Modulation

Acetyl Hexapeptide-38 Acetate (B1210297) primarily exerts its effects by influencing the expression of Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha (PGC-1α), a master regulator of cellular energy metabolism. wisconsin.edunih.gov

Transcriptional Regulation of PGC-1α by Acetyl Hexapeptide-38 Acetate

Acetyl Hexapeptide-38 Acetate has been shown to significantly increase the expression of PGC-1α at the messenger RNA (mRNA) level. personalcaremagazine.com In-vitro studies on human subcutaneous preadipocytes demonstrated that treatment with the peptide leads to a dose-dependent increase in PGC-1α mRNA. One study reported that after 10 days of incubation, a 0.5 mg/ml concentration of Acetyl Hexapeptide-38 Acetate resulted in a 61.1% increase in PGC-1α expression compared to untreated differentiated cells. personalcaremagazine.comnih.govplos.orgomizzur.com This upregulation is a critical initiating step in the cascade of events leading to enhanced adipogenesis. nih.govpersonalcaremagazine.complos.orgmobelbiochem.com The stimulation of PGC-1α expression suggests a direct influence on the transcriptional machinery that controls adipocyte development. personalcaremagazine.complos.org

Table 1: Effect of Acetyl Hexapeptide-38 Acetate on PGC-1α Expression

| Concentration | Incubation Period | PGC-1α Expression Increase (%) vs. Control |

|---|---|---|

| 0.1 mg/mL | Not Specified | 25.6% |

This interactive table summarizes research data on the upregulation of PGC-1α mRNA in preadipocytes following treatment with Acetyl Hexapeptide-38 Acetate.

Upstream Regulatory Elements and Signaling Pathways Influencing PGC-1α Activation

The activation of PGC-1α is a complex process controlled by various upstream signaling pathways that respond to external and internal cellular cues. While the precise receptor or initial signaling event for Acetyl Hexapeptide-38 Acetate is not fully elucidated in the provided research, the activation of PGC-1α in adipocytes is known to be influenced by several key pathways.

Adrenergic stimulation, for instance, can trigger signaling cascades that upregulate PGC-1α. mdpi.com Transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, are crucial for adipocyte differentiation and interact with PGC-1α to regulate the expression of target genes. nih.govpersonalcaremagazine.com PGC-1α functions as a transcriptional coactivator, meaning it doesn't bind to DNA directly but is recruited by transcription factors like PPARγ to enhance the transcription of genes involved in adipogenesis. personalcaremagazine.com The biological activity of PGC-1α is also tightly controlled by post-translational modifications such as phosphorylation and acetylation, which are governed by signaling kinases like p38 MAPK and AMPK.

Adipogenic Signaling Cascades

By upregulating PGC-1α, Acetyl Hexapeptide-38 Acetate effectively stimulates the entire adipogenic signaling cascade, leading to the development of mature fat cells and an increase in lipid storage capacity. nih.govplos.orgmobelbiochem.com

Induction of Adipocyte Differentiation and Maturation

Adipogenesis is the process by which precursor cells, known as preadipocytes, differentiate into mature, lipid-storing adipocytes. wisconsin.edu PGC-1α is a key regulator of this process. wisconsin.edunih.gov The increased expression of PGC-1α induced by Acetyl Hexapeptide-38 Acetate enhances the rate of adipogenesis, promoting the transformation of preadipocytes into functional, mature fat cells capable of storing energy. nih.govnih.govomizzur.com This leads to an increase in the number of mature adipocytes in the targeted tissue. plos.org

Mechanisms of Enhanced Intracellular Lipid Accumulation

A primary function of mature adipocytes is to store energy in the form of triglycerides within intracellular lipid droplets. The enhanced adipocyte differentiation driven by Acetyl Hexapeptide-38 Acetate directly results in greater intracellular lipid accumulation. nih.govplos.orgomizzur.com In-vitro studies have quantified this effect, showing that preadipocytes treated with the peptide accumulate significantly more lipids upon differentiation. Specifically, treatment with Acetyl Hexapeptide-38 Acetate was found to increase lipid accumulation by up to 32.4% compared to untreated cells. personalcaremagazine.complos.orgomizzur.com This leads to a volumetric increase in adipose tissue in the areas where the peptide is active. wisconsin.edunih.govmobelbiochem.com

Table 2: Effect of Acetyl Hexapeptide-38 Acetate on Lipid Accumulation

| Concentration | Lipid Accumulation Increase (%) vs. Control |

|---|---|

| 0.1 mg/mL | 27.9% |

This interactive table presents research findings on the percentage increase of intracellular lipid accumulation in adipocytes treated with Acetyl Hexapeptide-38 Acetate.

Influence on Inflammatory Cytokine Secretion

Beyond its role in adipogenesis, Acetyl Hexapeptide-38 Acetate has been observed to influence inflammatory pathways. Specifically, it has demonstrated an ability to mitigate the secretion of certain proinflammatory cytokines.

In studies involving human dermal keratinocytes, Acetyl Hexapeptide-38 Acetate was shown to reduce the secretion of Interleukin 8 (IL-8) when cells were exposed to an inflammatory stimulus. nih.gov IL-8 is a cytokine that is secreted in response to inflammatory triggers and serves as a biomarker for skin irritation. nih.gov The reduction in IL-8 secretion suggests that Acetyl Hexapeptide-38 Acetate possesses anti-irritation properties by modulating the innate immune response in skin cells. nih.gov

Table 3: Reduction in IL-8 Secretion by Acetyl Hexapeptide-38 Acetate

| Condition | IL-8 Secretion |

|---|---|

| Untreated Control | Baseline |

| Irritant-Exposed Control | 100% (Reference) |

This table illustrates the observed effect of Acetyl Hexapeptide-38 Acetate on the secretion of the inflammatory cytokine IL-8 in an in-vitro irritation model.

Regulation of Interleukin-8 (IL-8) Secretion in Human Keratinocytes

Research into the molecular mechanisms of Acetyl hexapeptide-38 has demonstrated its capacity to modulate inflammatory responses in human skin cells, specifically by regulating the secretion of Interleukin-8 (IL-8) in human keratinocytes. google.com IL-8 is a well-established biomarker for skin irritation. google.com In experimental settings, human dermal keratinocytes were exposed to an irritating surfactant mixture to induce an inflammatory response, which was quantified by measuring the secretion of IL-8. google.com

The introduction of Acetyl hexapeptide-38 in this inflammatory model resulted in a discernible reduction in IL-8 secretion, indicating an anti-irritation activity. google.com This effect was observed when keratinocytes were co-treated with the surfactant mixture and a composition containing Acetyl hexapeptide-38. google.com The decrease in IL-8 expression suggests that Acetyl hexapeptide-38 may play a role in mitigating the inflammatory pathways activated by external irritants in the skin. google.com

Further investigation revealed that the combination of Acetyl hexapeptide-38 with another peptide, Acetyl hexapeptide-46, produced an enhanced reduction in IL-8 secretion, particularly at higher concentrations. google.com This synergistic effect points towards a more complex interaction and regulatory mechanism on the inflammatory response in keratinocytes. google.com

The detailed findings from this research are summarized in the table below, which illustrates the percentage reduction in IL-8 secretion in the presence of Acetyl hexapeptide-38 compared to a control group treated only with the irritant.

Table 1: Effect of Acetyl Hexapeptide-38 on IL-8 Secretion in Human Dermal Keratinocytes

| Treatment Group | IL-8 Secretion Reduction (%) |

| Control (Surfactant Mixture Only) | 0% |

| Acetyl hexapeptide-38 | Data not specified in provided text |

| Acetyl hexapeptide-38 and Acetyl hexapeptide-46 Combination | Enhanced reduction |

Cellular and Subcellular Effects of Acetyl Hexapeptide 38 Acetate

Impact on Adipocyte Physiology and Function

Acetyl Hexapeptide-38 Acetate (B1210297) demonstrates a significant influence on the physiology and function of adipocytes, the cells responsible for storing energy as fat. ci.guidenumberanalytics.com Its effects are notable in both the developmental stages of preadipocytes and the functional capacity of mature adipocytes. chemicalbook.compersonalcaremagazine.com

Differentiation Dynamics of Preadipocytes

The process of adipogenesis, or the differentiation of preadipocytes into mature, lipid-storing adipocytes, is a complex and highly regulated cellular event. numberanalytics.comnih.govwikipedia.org Research indicates that Acetyl Hexapeptide-38 Acetate plays a role in promoting this differentiation process. chemicalbook.comci.guide The primary mechanism identified is its ability to stimulate the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). mobelbiochem.comcreative-peptides.comulprospector.comyoungshechem.com

PGC-1α is a transcriptional coactivator that plays a crucial role in the regulation of cellular energy metabolism and is linked to the process of adipogenesis. personalcaremagazine.comnih.gov Studies have demonstrated that treating preadipocytes with Acetyl Hexapeptide-38 Acetate leads to a significant increase in PGC-1α expression. personalcaremagazine.comhappi.com One study reported a 61.1% increase in PGC-1α expression in preadipocytes treated with 0.5 mg/mL of the peptide. chembk.comomizzur.com This upregulation of PGC-1α enhances the rate of adipogenesis, leading to an increase in the number of mature adipocytes. mobelbiochem.comulprospector.com

| Parameter | Concentration of Acetyl Hexapeptide-38 | Observed Effect | Reference |

| PGC-1α Expression | 0.1 mg/mL | 25.6% increase | personalcaremagazine.com |

| PGC-1α Expression | 0.5 mg/mL | 61.1% increase | personalcaremagazine.comhappi.comchembk.comomizzur.com |

This table summarizes the reported effects of Acetyl Hexapeptide-38 on PGC-1α expression in preadipocytes.

Regulation of Lipid Storage Capacity in Mature Adipocytes

Beyond promoting the formation of new adipocytes, Acetyl Hexapeptide-38 Acetate also influences the primary function of mature adipocytes: lipid storage. ci.guideomizzur.com By enhancing the adipogenesis rate, the peptide consequently leads to a greater accumulation of lipids within the adipose tissue. mobelbiochem.com

In vitro studies have quantified this effect, showing that adipocytes derived from preadipocytes treated with Acetyl Hexapeptide-38 Acetate exhibit enhanced lipid accumulation. personalcaremagazine.com At a concentration of 0.5 mg/mL, the peptide was found to increase fat accumulation by 32.4% compared to untreated differentiated cells. personalcaremagazine.comchembk.comomizzur.com This increased lipid storage capacity contributes to a volumetric increase in adipose tissue in the areas where it is applied. ci.guidemobelbiochem.com

| Parameter | Concentration of Acetyl Hexapeptide-38 | Observed Effect | Reference |

| Lipid Accumulation | 0.1 mg/mL | 27.9% increase | personalcaremagazine.com |

| Lipid Accumulation | 0.5 mg/mL | 32.4% increase | personalcaremagazine.comhappi.comomizzur.com |

This table presents the data on the increased lipid accumulation in adipocytes treated with Acetyl Hexapeptide-38.

Potential Role in Mitochondrial Biogenesis

The stimulation of PGC-1α expression by Acetyl Hexapeptide-38 Acetate suggests a potential role in mitochondrial biogenesis. ci.guidemobelbiochem.comomizzur.com PGC-1α is widely recognized as a master regulator of this process, which is the formation of new mitochondria within cells. nih.govnih.govyoutube.com PGC-1α activates transcription factors that initiate the creation of mitochondria and oxidative phosphorylation, which are essential for cellular energy. nih.gov

Furthermore, acetate itself, as a short-chain fatty acid, has been shown to stimulate mitochondrial biogenesis in brown adipocytes through the G-protein coupled receptor GPR43. nih.gov While the direct effect of Acetyl Hexapeptide-38 Acetate on mitochondrial biogenesis requires more specific investigation, its known mechanism of upregulating PGC-1α provides a strong basis for this potential role. mobelbiochem.comnih.gov

Modulation of Extracellular Matrix Components

In addition to its effects on adipose tissue, Acetyl Hexapeptide-38 Acetate also interacts with components of the dermis, the layer of skin beneath the epidermis.

Stimulation of Dermal Collagen Synthesis

Research indicates that Acetyl Hexapeptide-38 Acetate acts as a promoter of tissue repair by targeting fibroblasts in the skin's dermis. medchemexpress.commedchemexpress.com A key aspect of this function is its ability to promote the synthesis of collagen. medchemexpress.commedchemexpress.comtradeindia.com In vivo injections of the peptide have been shown to increase the collagen content within the dermis. medchemexpress.commedchemexpress.com This stimulation of collagen production can help to improve the structure of the skin tissue. medchemexpress.com

Contribution to Connective Tissue Remodeling

Through its dual action of increasing subcutaneous fat volume and stimulating dermal collagen synthesis, Acetyl Hexapeptide-38 Acetate contributes to the remodeling of connective tissue. ci.guidemedchemexpress.comhappi.com The increase in adipose tissue can provide a replenishing effect in specific areas, while the enhanced collagen content can improve the structural integrity of the dermis. ci.guidemedchemexpress.com This combined effect can lead to a reshaping of the tissue architecture. ci.guideomizzur.com

Effects on Fibroblast Activity

Acetyl Hexapeptide-38 is a synthetic peptide that has been noted for its role in tissue repair processes, with a purported mechanism that includes targeting dermal fibroblasts. medchemexpress.com These cells are fundamental to the skin's structural integrity, responsible for synthesizing extracellular matrix (ECM) components like collagen and elastin (B1584352), which provide firmness and elasticity. specialchem.com Peptides, in general, are recognized for their ability to signal and activate the skin's endogenous repair mechanisms, a characteristic that is leveraged in various cosmetic and therapeutic applications. nih.gov

Acetyl Hexapeptide-38 is described as a promoter of tissue repair, with assertions that it can activate the skin's repair mechanisms. medchemexpress.com This includes stimulating the synthesis of collagen in the dermis, which can help to improve the structure of the skin tissue. medchemexpress.commedchemexpress.com The proposed mechanism involves mimicking natural signaling pathways within the skin to encourage cellular regeneration and repair. specialchem.com While the primary and more extensively documented effect of Acetyl Hexapeptide-38 is its influence on adipose tissue enhancement through the stimulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC-1α) expression, leading to increased lipid accumulation in adipocytes, its role in fibroblast-mediated repair is also a cited, though less detailed, function. ci.guidepersonalcaremagazine.com

Initial investigations into peptides like Hexapeptide-38 were directed towards their potential in medical applications such as wound healing and tissue repair before their cosmetic benefits became a focus. nih.gov The process of acetylation, which converts Hexapeptide-38 to Acetyl Hexapeptide-38, is performed to enhance the peptide's stability and its ability to penetrate the skin, thereby increasing its efficacy as a cosmetic ingredient. nih.gov

While specific quantitative data on fibroblast proliferation and migration rates directly induced by Acetyl Hexapeptide-38 is not extensively detailed in publicly available research, the general consensus from cosmetic science literature is that it contributes to tissue repair by boosting collagen content. medchemexpress.commedchemexpress.com This action helps to fortify the dermal matrix, which is a key aspect of fibroblast-mediated tissue maintenance and repair.

Research Findings on Related Peptides and Fibroblast Activity

To provide context on how peptides can influence fibroblast activity, the table below summarizes findings from studies on other peptides, illustrating common research parameters. Note: This data is for illustrative purposes and does not represent findings for Acetyl Hexapeptide-38 Acetate.

| Peptide Studied | Cell Type | Assay | Research Finding |

| Palmitoyl Pentapeptide-4 | Human Fibroblasts | Collagen Synthesis Assay | Increased collagen production, leading to improved skin texture. |

| Copper Peptide GHK-Cu | Human Fibroblasts | Fibroblast Activation Assay | Stimulated fibroblast activity and glycosaminoglycan synthesis. |

| Palmitoyl Tripeptide-3 | Human Fibroblasts | TGF-β Stimulation Assay | Stimulated collagen synthesis through the TGF-β pathway. |

Transcriptomic and Proteomic Analysis of Acetyl Hexapeptide 38 Acetate Activity

Gene Expression Profiling in Target Cell Lines

Gene expression studies have been crucial in understanding the pathways modulated by Acetyl hexapeptide-38 acetate (B1210297). These investigations have primarily centered on cell lines relevant to its targeted action, such as preadipocytes.

Analysis of Adipogenesis-Related Gene Networks

Research has demonstrated that Acetyl hexapeptide-38 acetate stimulates adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. nih.govkhanacademy.org This is achieved through the upregulation of key genes in the adipogenesis network.

The principal target identified in these studies is the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.govmedchemexpress.comresearchgate.net PGC-1α is a transcriptional coactivator that plays a pivotal role in regulating cellular metabolism and differentiation. ci.guide By increasing the expression of the PGC-1α gene, Acetyl hexapeptide-38 acetate initiates a cascade of events leading to enhanced lipid accumulation within adipocytes. nih.govkhanacademy.org

In vitro studies on human preadipocytes have quantified the impact of Acetyl hexapeptide-38 acetate on PGC-1α expression and subsequent lipid accumulation. Treatment with the peptide led to a significant, dose-dependent increase in PGC-1α mRNA levels. ci.guide This, in turn, resulted in a measurable increase in the accumulation of lipids within the differentiated adipocytes. khanacademy.orgci.guide

Table 1: Effect of Acetyl Hexapeptide-38 Acetate on Adipogenesis Markers in Human Preadipocytes

| Parameter | Concentration of Acetyl Hexapeptide-38 Acetate | Percentage Increase vs. Control | Reference |

|---|---|---|---|

| PGC-1α mRNA Expression | 0.1 mg/mL | 25.6% | ci.guide |

| 0.5 mg/mL | 61.1% | nih.govresearchgate.netci.guide | |

| Lipid Accumulation | 0.1 mg/mL | 27.9% | ci.guide |

| 0.5 mg/mL | 32.4% | khanacademy.orgresearchgate.netci.guide |

Investigation of Genes Associated with Extracellular Matrix Synthesis and Remodeling

While the primary focus of research has been on adipogenesis, some evidence suggests that Acetyl hexapeptide-38 acetate may also influence the extracellular matrix (ECM). The ECM provides structural and biochemical support to surrounding cells. Some reports indicate that the peptide can promote collagen synthesis in the dermis, which could contribute to improved skin structure. nih.gov However, detailed gene expression studies quantifying the specific upregulation of key ECM genes, such as those for different collagen types (e.g., COL1A1, COL3A1) or elastin (B1584352) (ELN), in response to Acetyl hexapeptide-38 acetate are not extensively available in the public domain.

Proteomic Studies on Protein Abundance and Post-Translational Modifications

Proteomic analysis, which involves the large-scale study of proteins, provides another layer of understanding of a compound's biological effects.

Quantitative Proteomics in Response to Acetyl Hexapeptide-38 Acetate Exposure

To date, comprehensive quantitative proteomic studies detailing the global changes in protein abundance in cell lines, such as human dermal fibroblasts, following exposure to Acetyl hexapeptide-38 acetate have not been published. Such studies would provide a broader view of the cellular response to the peptide beyond the targeted effects on adipogenesis.

Identification of Acetyl Hexapeptide-38 Acetate-Interacting Proteins

The primary interacting protein identified for Acetyl hexapeptide-38 acetate is PGC-1α, which it indirectly influences by upregulating its gene expression. nih.govmedchemexpress.comresearchgate.net There is a lack of published research utilizing methods such as affinity purification-mass spectrometry to identify a broader range of proteins that may directly or indirectly interact with Acetyl hexapeptide-38 acetate. Furthermore, no specific studies detailing any post-translational modifications induced by this peptide have been found.

Advanced Methodologies for Investigating Acetyl Hexapeptide 38 Acetate

In Vitro Cell Culture Models for Mechanistic Studies

In vitro models, which involve growing cells in a controlled laboratory setting, provide a foundational understanding of how Acetyl Hexapeptide-38 Acetate (B1210297) interacts with specific cell types.

Adipocyte Differentiation Assays

To study the influence of Acetyl Hexapeptide-38 Acetate on fat tissue volume, researchers employ adipocyte differentiation assays. These assays utilize human subcutaneous preadipocytes, which are precursor cells that can mature into lipid-storing adipocytes. specialchem.com The process typically involves culturing these preadipocytes in a specialized growth medium and then inducing differentiation. specialchem.com By treating these cells with Acetyl Hexapeptide-38 Acetate during the differentiation process, scientists can observe and quantify the peptide's ability to enhance the maturation of preadipocytes into functional adipocytes capable of storing lipids. specialchem.comcaymanchem.com This methodology is fundamental to understanding the peptide's role in promoting adipogenesis, the process of forming new fat cells. specialchem.comcaymanchem.com

Gene Reporter Assays for PGC-1α Activity

The discovery of Acetyl Hexapeptide-38 Acetate was facilitated by screening methods that included the use of gene reporter assays. caymanchem.com These powerful tools are also used to investigate the peptide's effect on specific molecular pathways. A key target of interest is the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a crucial regulator of adipogenesis. specialchem.com In a gene reporter assay, the gene promoter region of PGC-1α is linked to a "reporter" gene that produces a measurable signal, such as light. When cells containing this construct are treated with Acetyl Hexapeptide-38 Acetate, an increase in the reporter signal indicates that the peptide is activating the PGC-1α promoter and increasing its expression. Research has demonstrated that treatment with Acetyl Hexapeptide-38 Acetate leads to a significant upregulation of PGC-1α mRNA. specialchem.com For instance, at a concentration of 0.5 mg/mL, the peptide was shown to increase PGC-1α expression by 61.1% in differentiated preadipocytes. specialchem.comspecialchem.com

Table 1: Effect of Acetyl Hexapeptide-38 Acetate on PGC-1α Expression

| Concentration of Acetyl Hexapeptide-38 Acetate | Increase in PGC-1α mRNA Expression (vs. Control) |

| 0.1 mg/mL | 25.6% |

| 0.5 mg/mL | 61.1% |

Assays for Lipid Accumulation and Quantification (e.g., AdipoRed Reagent)

A direct consequence of enhanced adipocyte differentiation is an increase in the storage of lipids. To quantify this effect, researchers utilize specific assays designed to measure intracellular lipid accumulation. A common method involves the use of the AdipoRed™ Assay Reagent. nih.govmedchemexpress.com This is a hydrophilic solution that becomes fluorescent when it partitions into the hydrophobic environment of intracellular lipid droplets. nih.gov After differentiating preadipocytes in the presence of Acetyl Hexapeptide-38 Acetate, the AdipoRed™ reagent is added to the cells. The resulting fluorescence intensity, which can be measured with a fluorometer, is directly proportional to the amount of accumulated triglycerides. nih.govmedchemexpress.com Studies have shown that adipocytes derived from preadipocytes treated with Acetyl Hexapeptide-38 Acetate exhibit significantly enhanced lipid accumulation compared to untreated cells. specialchem.com

Table 2: Impact of Acetyl Hexapeptide-38 Acetate on Lipid Accumulation

| Concentration of Acetyl Hexapeptide-38 Acetate | Increase in Lipid Accumulation (vs. Control) |

| 0.1 mg/mL | 27.9% |

| 0.5 mg/mL | 32.4% |

Keratinocyte Culture Systems for Cytokine Modulation Studies

Keratinocytes are the primary cells of the epidermis and play a critical role in skin's immune responses through the secretion of signaling molecules called cytokines. To investigate how Acetyl Hexapeptide-38 Acetate might influence skin inflammation or irritation, human keratinocyte culture systems are employed. These cells can be cultured in monolayers and stimulated to produce inflammatory cytokines. Research has shown that Acetyl Hexapeptide-38 Acetate can modulate this response. Specifically, the peptide has been observed to decrease the secretion of Interleukin-8 (IL-8), a pro-inflammatory cytokine, in human keratinocytes. nih.gov This finding suggests a potential mechanism by which the peptide could help mitigate skin irritation. nih.gov

Ex Vivo Tissue Culture Systems for Complex Biological Interactions

To bridge the gap between single-cell studies and live subjects, ex vivo models using real human tissue are utilized. These systems offer a more complex and physiologically relevant environment to study the effects of active compounds.

Adipose Tissue Explant Cultures

To understand the impact of Acetyl Hexapeptide-38 Acetate in a physiologically relevant context, researchers can utilize adipose tissue explant cultures. This ex vivo technique preserves the complex, three-dimensional architecture and cellular heterogeneity of adipose tissue, offering a model that closely mimics the in vivo environment. nih.gov

The methodology for establishing white adipose tissue (WAT) explant cultures involves several critical steps. nih.gov Initially, adipose tissue is surgically excised from a donor, which can be either human or murine. nih.gov To maintain tissue viability and prevent contamination, it is immediately placed in a sterile phosphate-buffered saline (PBS) solution containing an antibiotic/antimycotic agent. nih.gov The tissue is then carefully dissected into small, uniform fragments, typically around 40 mg each. nih.gov These explants are subsequently cultured in a specialized medium, such as DMEM/F12 supplemented with bovine serum albumin (BSA), and maintained in a controlled incubator environment at 37°C with 5% CO2. nih.gov

This culture system allows for the direct application of compounds like Acetyl Hexapeptide-38 Acetate to the tissue. Researchers can then assess various outcomes, including changes in tissue morphology, cell proliferation, and the expression of key biomarkers related to adipogenesis. The advantage of this model is that it maintains the natural interactions between adipocytes, preadipocytes, endothelial cells, and the extracellular matrix, providing valuable insights into how a peptide might function within the intricate network of the tissue. nih.gov While direct studies on Acetyl Hexapeptide-38 Acetate using this specific method are not widely published, it represents a powerful tool for investigating the effects of such adipogenic compounds. sochob.clresearchgate.net

Spectroscopic and Imaging Techniques for Molecular and Cellular Characterization

A suite of spectroscopic and imaging techniques is essential for characterizing the molecular and cellular changes induced by Acetyl Hexapeptide-38 Acetate. These methods allow for the detailed visualization and quantification of its effects on adipocytes.

A primary mechanism of Acetyl Hexapeptide-38 Acetate is its ability to increase lipid accumulation within adipocytes. personalcaremagazine.com High-resolution microscopy techniques are therefore crucial for visualizing and quantifying these changes in intracellular lipid droplets.

Confocal and Fluorescence Microscopy: These are among the most common and powerful techniques used for this purpose. nih.govnih.govnih.gov To visualize lipid droplets, which are not intrinsically fluorescent, cells are stained with lipophilic fluorescent dyes. nih.gov Commonly used dyes include:

BODIPY: This dye partitions into the hydrophobic core of lipid droplets and is readily detected by its green fluorescence. researchgate.net

Nile Red: This probe is also used to label lipid droplets, though its broader emission spectrum requires careful consideration when performing multi-color imaging. nih.gov

HCS LipidTOX™ Deep Red Neutral Lipid Stain: This is another effective stain for highlighting neutral lipids within droplets. nih.gov

Digital Holographic Microscopy (DHM): This label-free technique offers a non-invasive method to quantify lipid droplets. nih.gov DHM detects differences in the refractive index of cellular components, and since lipid droplets have a high refractive index, they can be readily identified and quantified without the need for staining. nih.gov

The table below summarizes some of the key microscopy techniques and associated probes for lipid droplet visualization.

| Technique | Probe/Method | Information Obtained |

| Confocal/Fluorescence Microscopy | BODIPY, Nile Red, LipidTOX™ | Visualization and quantification of lipid droplet number, size, and distribution. nih.govresearchgate.net |

| Digital Holographic Microscopy | Label-free (refractive index) | Quantitative assessment of intracellular lipid droplet production without staining. nih.gov |

To understand the molecular pathways through which Acetyl Hexapeptide-38 Acetate exerts its effects, it is essential to analyze changes in gene and protein expression.

Quantitative Polymerase Chain Reaction (qPCR): This technique is used to measure the expression levels of specific genes. In the context of Acetyl Hexapeptide-38 Acetate, a key target for analysis is the gene encoding for Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). personalcaremagazine.com PGC-1α is a transcriptional coactivator that plays a crucial role in adipogenesis and lipid metabolism. nih.govresearchgate.netnih.gov

Studies have shown that treating human subcutaneous preadipocytes with Acetyl Hexapeptide-38 leads to a significant increase in the expression of PGC-1α mRNA. personalcaremagazine.com This is quantified using qPCR, where the amount of target mRNA is measured in real-time during amplification. researchgate.netnih.gov

Western Blot: While qPCR measures gene expression, Western blotting is used to detect and quantify the actual protein levels. Following treatment of adipocytes with Acetyl Hexapeptide-38, cell lysates are prepared and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with a specific antibody that recognizes the PGC-1α protein. nih.govresearchgate.netnih.gov This allows for the confirmation that the observed increase in PGC-1α gene expression translates to an increase in the amount of functional PGC-1α protein. nih.govmdpi.com

The findings from these analyses provide strong evidence for the mechanism of action of Acetyl Hexapeptide-38 Acetate.

The table below presents research findings on the effect of Acetyl Hexapeptide-38 on PGC-1α expression and lipid accumulation.

| Concentration of Acetyl Hexapeptide-38 | Increase in PGC-1α Expression | Increase in Lipid Accumulation |

| 0.1 mg/mL | 25.6% | 27.9% |

| 0.5 mg/mL | 61.1% | 32.4% |

Data sourced from studies on human subcutaneous preadipocytes. personalcaremagazine.com

Theoretical and Computational Approaches in Acetyl Hexapeptide 38 Acetate Research

Molecular Dynamics Simulations for Peptide-Target Interactions

The primary mechanism of Acetyl Hexapeptide-38 involves its ability to increase the expression of the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). personalcaremagazine.comci.guidehappi.commobelbiochem.com PGC-1α is a transcriptional coactivator that plays a pivotal role in regulating cellular energy metabolism. personalcaremagazine.comnih.gov It does not bind to DNA directly but interacts with various transcription factors, such as Peroxisome Proliferator-Activated Receptor-γ (PPARγ), to modulate the expression of target genes involved in processes like adipogenesis. personalcaremagazine.com

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of Acetyl Hexapeptide-38, MD simulations can elucidate the specific binding interactions between the peptide and its ultimate molecular target or associated receptors that lead to the upregulation of PGC-1α. These simulations can model the conformational changes that occur upon binding, the stability of the peptide-receptor complex, and the key amino acid residues involved in the interaction.

While specific MD simulation studies exclusively focused on the Acetyl Hexapeptide-38 and PGC-1α pathway are not extensively published, the principles of this approach are well-established in peptide-receptor research. For instance, understanding the interaction of coactivators with nuclear receptors is critical. PGC-1α is known to be recruited to nuclear receptor-enhancer complexes through ligand-dependent interactions. nih.gov It then recruits other factors, like the p300 acetyltransferase, to modify chromatin and initiate transcription. nih.gov MD simulations could model how Acetyl Hexapeptide-38 might influence the stability of the PGC-1α/PPARγ complex or its interaction with other cofactors, providing a dynamic view of its modulatory role.

In Silico Prediction of Peptide Activity and Selectivity

The discovery of Acetyl Hexapeptide-38, known by the trade name Adifyline™, resulted from the screening of millions of hexapeptides using a reporter gene assay. ci.guide This type of large-scale screening is often preceded and supplemented by in silico methods to predict the activity and selectivity of candidates, thereby streamlining the research and development process.

In silico prediction involves using computational models to estimate the biological activity of a molecule based on its structure. Key techniques applicable to peptide research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For peptides, descriptors such as amino acid sequence, hydrophobicity, and electronic properties would be used to predict their ability to modulate a target like PGC-1α.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific biological target. A pharmacophore model for PGC-1α activation could be used to virtually screen peptide libraries to find sequences that match the required spatial arrangement.

Peptide Docking: This computational technique predicts the preferred orientation of a peptide when it binds to a receptor. Docking studies could be used to assess how strongly Acetyl Hexapeptide-38 and its analogs bind to a putative receptor involved in the PGC-1α pathway, helping to rationalize its high activity and selectivity.

These predictive models are crucial for optimizing peptide sequences to enhance their desired effects, such as increasing lipid accumulation, which has been quantified in laboratory studies. personalcaremagazine.comhappi.com

Systems Biology Modeling of Adipogenesis and Lipid Metabolism Pathways

Acetyl Hexapeptide-38 exerts its effect by initiating a cascade of biological events, starting with the upregulation of PGC-1α, which in turn enhances adipogenesis and leads to increased lipid storage in adipocytes. personalcaremagazine.comci.guidemobelbiochem.com This results in a localized increase in adipose tissue volume. ci.guidemobelbiochem.com The complexity of these interconnected pathways makes them ideal for investigation using a systems biology approach.

Systems biology uses computational and mathematical models to understand the complex interactions within biological systems as a whole. nih.gov A systems biology model of adipogenesis could integrate data on gene expression, protein interactions, and metabolic fluxes to simulate how modulating a single key protein like PGC-1α can lead to macroscopic changes in tissue volume.

In vitro studies have provided critical quantitative data for building such models. For example, treatment of human preadipocytes with Acetyl Hexapeptide-38 has been shown to increase PGC-1α mRNA expression by up to 61.1% and subsequently enhance lipid accumulation in differentiated adipocytes by 32.4%. personalcaremagazine.comhappi.com

Table 1: In Vitro Effects of Acetyl Hexapeptide-38

| Metric | Concentration 1 | Result 1 | Concentration 2 | Result 2 | Source(s) |

|---|---|---|---|---|---|

| PGC-1α mRNA Expression Increase | 0.1 mg/mL | 25.6% | 0.5 mg/mL | 61.1% | personalcaremagazine.comhappi.com |

| Lipid Accumulation Increase | 0.1 mg/mL | 27.9% | 0.5 mg/mL | 32.4% | personalcaremagazine.comhappi.com |

This data can be used as input parameters for a systems model to predict the dynamics of adipocyte differentiation and lipid storage over time. Furthermore, the model could simulate the impact of this peptide on related metabolic pathways, providing a holistic understanding of its function and helping to identify other potential points of intervention in the complex process of lipid metabolism. nih.gov Such models are invaluable for translating molecular-level interactions into tissue-level outcomes. nih.gov

Table 2: Key Proteins in the Acetyl Hexapeptide-38 Pathway

| Protein | Full Name | Role in the Pathway | Source(s) |

|---|---|---|---|

| PGC-1α | Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha | The primary target for upregulation by Acetyl Hexapeptide-38; a master regulator of energy metabolism and adipogenesis. | personalcaremagazine.comci.guide |

| PPARγ | Peroxisome Proliferator-Activated Receptor-γ | A nuclear receptor and transcription factor that interacts with PGC-1α to regulate genes involved in cellular differentiation and adipogenesis. | personalcaremagazine.com |

| p300 | E1A binding protein p300 | A histone acetyltransferase that interacts with PGC-1α to remodel chromatin and facilitate gene transcription. | nih.gov |

Compound Names Mentioned

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Acetyl Hexapeptide-38 Acetate (B1210297) |

| Acetyl Hexapeptide-38 |

| Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) |

| Peroxisome Proliferator-Activated Receptor-γ (PPARγ) |

| p300 acetyltransferase |

| N-Acetylserine |

| Valine |

| Arginine |

| Threonine |

| Acetic anhydride |

| Pyridine |

| Dichloromethane |

| Trifluoroacetic acid (TFA) |

| Methyl phenyl sulfide |

| m-cresol |

| Hydrogen peroxide |

| NAD+ |

| NADH |

Q & A

Q. What is the primary mechanism of action of Acetyl Hexapeptide 38 Acetate in adipogenesis?

this compound stimulates peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) expression, enhancing adipogenesis and lipid accumulation in targeted tissues (e.g., breast, cheeks). This mechanism is validated through in vitro adipocyte differentiation assays and in vivo models showing increased fatty tissue volume .

Q. How should this compound be stored and reconstituted for experimental use?

- Storage : Powder form at -20°C (stable for 3 years); solvent form at -80°C (stable for 1–2 years) .

- Reconstitution : Dissolve in DMSO (10 mM stock), followed by dilution in biocompatible solvents (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O) for in vivo dosing . Avoid repeated freeze-thaw cycles to maintain stability.

Q. What are recommended in vivo dosing protocols for studying lipid accumulation in animal models?

- Example : For a 20 g mouse, prepare a 2 mg/mL working solution (10 mg/kg dose) administered at 100 µL volume. Validate efficacy via histology (e.g., Oil Red O staining) and tissue weight measurements .

- Dose conversion : Use allometric scaling based on body surface area for interspecies translation .

Q. How does the acetate salt form differ from the free base in experimental applications?

The acetate salt improves aqueous solubility and stability compared to the free base, without altering bioactivity. This is critical for in vivo studies requiring consistent bioavailability .

Advanced Research Questions

Q. What experimental designs are optimal for validating PGC-1α modulation by this compound?

- In vitro : Differentiate 3T3-L1 preadipocytes, treat with peptide (1–10 µM), and quantify PGC-1α via qPCR/Western blot. Pair with lipid droplet quantification (e.g., Nile Red staining) .

- In vivo : Use subcutaneous injection in rodents (e.g., mammary fat pad) and analyze tissue via immunohistochemistry (PGC-1α) and micro-CT for volumetric changes .

Q. How can researchers address contradictory findings in studies of peptides with opposing effects on lipid storage (e.g., Acetyl Hexapeptide-38 vs. -39)?

- Controls : Standardize cell types (primary vs. immortalized), differentiation protocols, and dosage ranges.

- Mechanistic probes : Use siRNA knockdown of PGC-1α or inhibitors (e.g., SR-18292) to isolate pathway-specific effects .

Q. What analytical methods ensure batch-to-batch consistency and purity of this compound?

- Purity : ≥95% by HPLC with C18 columns (retention time: ~12 min; mobile phase: 0.1% TFA/acetonitrile gradient) .

- Counterion analysis : Titrate acetic acid content using pharmacopeial methods (e.g., ion chromatography or pH-adjusted phosphoric acid titration) .

- Amino acid composition : Validate via LC-MS/MS with ±10% tolerance .

Q. How can researchers optimize long-term stability studies for formulated this compound?

- Parameters : Monitor degradation under accelerated conditions (40°C/75% RH) and assess bioactivity retention via adipogenesis assays.

- Excipients : Use cryoprotectants (e.g., trehalose) in lyophilized formulations to enhance shelf life .

Q. What statistical approaches are recommended for analyzing lipid accumulation data with high variability?

- Replicates : Use ≥3 biological replicates with technical triplicates.

- Normalization : Express lipid content as % of control (untreated cells) or per total protein (BCA assay).

- Analysis : Apply ANOVA with post-hoc Tukey tests; report confidence intervals for method uncertainty (e.g., peptide quantification error ±15%) .

Key Considerations for Methodological Rigor

- Reproducibility : Document solvent preparation and storage conditions meticulously to avoid batch-dependent variability .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for humane endpoints and tissue sampling .

- Data Transparency : Publish raw data (e.g., HPLC chromatograms, dose-response curves) to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.